Cas no 73692-51-0 (2',4',6',3,4-Pentahydroxychalcone)

2',4',6',3,4-Pentahydroxychalcone structure
73692-51-0 structure
Nome del prodotto:2',4',6',3,4-Pentahydroxychalcone
Numero CAS:73692-51-0
MF:C15H12O6
MW:288.252184867859
CID:566667
PubChem ID:5461154

2',4',6',3,4-Pentahydroxychalcone Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propen-1-one,3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-
    • 2',4',6',3,4-PENTAHYDROXYCHALCONE
    • 3,4,2',4',6'-PENTAHYDROXYCHALCONE
    • ERIODICTYOL CHALCONE
    • Eriodictyol chalocone
    • PENTAHYDROXYCHALCONE,2',4',6',3,4
    • (2E)-3-(3,4-Dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-2-propen-1-one
    • MDQ6NJ9LSN
    • trans-2',3,4,4',6'-pentahydroxychalcone
    • PENTAHYDROXYCHALCONE,2,4,6,3,4-(SH)
    • CRBYNQCDRNZCNX-DUXPYHPUSA-N
    • LMPK12120271
    • CHEMBL127409
    • CHEBI:10836
    • EINECS 277-569-9
    • BDBM50042994
    • NS00059430
    • 14917-41-0
    • 2',3,4,4',6'-Pentahydroxychalcone
    • CS-0201229
    • 2-Propen-1-one, 3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-, (2E)-
    • GTPL12443
    • DTXSID201343534
    • 3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one
    • (2E)-3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one
    • CHEBI:48967
    • 73692-51-0
    • 2-Propen-1-one, 3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-
    • Q27108675
    • AKOS024465134
    • Eriodictyolchalcone
    • MFCD00017302
    • 2',3,4,4',6'-Penta-hydroxychalcone
    • 3,4,2',4',6-Pentahydroxychalcone
    • UNII-MDQ6NJ9LSN
    • HY-N9551
    • (E)-3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one
    • SCHEMBL159248
    • trans-2'',3,4,4'',6''-pentahydroxychalcone
    • 2',4',6',3,4-Pentahydroxychalcone
    • Inchi: InChI=1S/C15H12O6/c16-9-6-13(20)15(14(21)7-9)11(18)4-2-8-1-3-10(17)12(19)5-8/h1-7,16-17,19-21H/b4-2+
    • Chiave InChI: CRBYNQCDRNZCNX-DUXPYHPUSA-N
    • Sorrisi: C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O)O

Proprietà calcolate

  • Massa esatta: 288.06300
  • Massa monoisotopica: 288.06338810g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 5
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 3
  • Complessità: 384
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.9
  • Superficie polare topologica: 118Ų

Proprietà sperimentali

  • Densità: 1.584
  • Punto di ebollizione: 595.9°Cat760mmHg
  • Punto di infiammabilità: 328.2°C
  • Indice di rifrazione: 1.782
  • PSA: 118.22000
  • LogP: 2.11070

2',4',6',3,4-Pentahydroxychalcone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
P214070-2.5mg
2',4',6',3,4-Pentahydroxychalcone
73692-51-0
2.5mg
$ 390.00 2022-06-03
TRC
P214070-5mg
2',4',6',3,4-Pentahydroxychalcone
73692-51-0
5mg
$ 670.00 2022-06-03
TRC
P214070-1mg
2',4',6',3,4-Pentahydroxychalcone
73692-51-0
1mg
$ 235.00 2022-06-03
Fornitori consigliati
江苏科伦多食品配料有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
江苏科伦多食品配料有限公司
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd